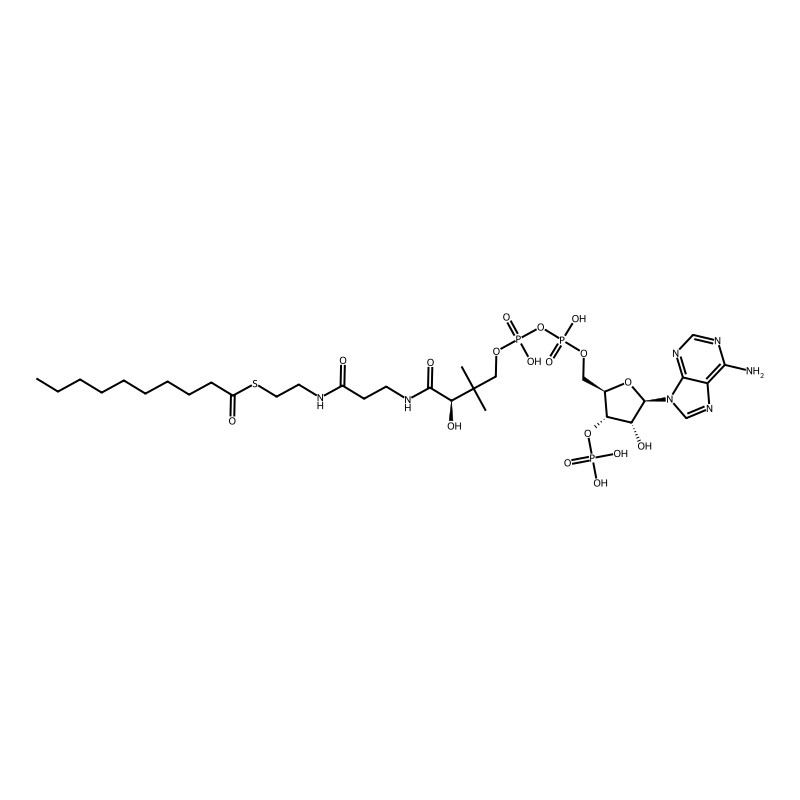

Decanoyl-coa

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Substrate for Enzyme Studies

- Understanding Fatty Acid Metabolism: Decanoyl-CoA acts as a substrate for enzymes involved in fatty acid metabolism, particularly those responsible for beta-oxidation. By studying how enzymes interact with Decanoyl-CoA, researchers gain insights into the breakdown of fatty acids for energy production [].

For instance, research on the enzyme carnitine palmitoyltransferase (CPT) uses Decanoyl-CoA as a substrate to analyze its role in transporting fatty acids into the mitochondria for beta-oxidation.

Investigating Protein Function

- Probing Protein-Ligand Interactions: Decanoyl-CoA can be employed to investigate the interaction between proteins and specific fatty acid molecules. Researchers can use techniques like affinity chromatography to identify proteins that bind to Decanoyl-CoA, revealing their potential roles in fatty acid metabolism or signaling pathways [].

Cellular Signaling Research

- Deciphering Cellular Responses: Decanoyl-CoA might be used to study how cells respond to specific fatty acids. Researchers can explore how Decanoyl-CoA affects gene expression, protein activity, or other cellular processes, furthering the understanding of cellular signaling triggered by fatty acids [].

Decanoyl-CoA is a medium-chain fatty acyl-CoA, characterized by the chemical formula . It results from the condensation of the thiol group of coenzyme A with the carboxy group of decanoic acid. This compound plays a crucial role in fatty acid metabolism, particularly in the synthesis and degradation of fatty acids within cellular processes. Its molecular weight is approximately 840.41 g/mol, and it is classified as an acyl donor, facilitating the transfer of acyl groups between various molecular entities .

Decanoyl-CoA exhibits significant biological activity, particularly in lipid metabolism. It is involved in:

- Fatty Acid Oxidation: Decanoyl-CoA is a substrate for mitochondrial β-oxidation, leading to the production of energy.

- Synthesis of Complex Lipids: It serves as a building block for synthesizing phospholipids and other complex lipids essential for cellular membranes.

- Regulation of Gene Expression: In Escherichia coli, decanoyl-CoA binds to the FadR protein, influencing fatty acid metabolism by regulating gene expression related to fatty acid synthesis and degradation .

Decanoyl-CoA can be synthesized through several methods:

- Enzymatic Synthesis: Utilizing acyl-CoA synthetases, which catalyze the activation of decanoic acid with coenzyme A.

- Chemical Synthesis: Involves the reaction of decanoic acid with coenzyme A under specific conditions to facilitate the formation of thioester bonds.

- Isotopic Labeling: Techniques such as those described in research articles allow for the synthesis of labeled variants for study purposes .

Decanoyl-CoA has several applications across various fields:

- Biochemical Research: Used as a substrate to study metabolic pathways involving fatty acids.

- Pharmaceutical Development: Investigated for its role in metabolic disorders and potential therapeutic applications targeting lipid metabolism.

- Food Industry: Employed in flavoring and fragrance formulations due to its fatty acid profile.

Studies have shown that decanoyl-CoA interacts with multiple proteins and enzymes:

- FadR Protein Binding: It regulates fatty acid biosynthesis by modulating gene expression in response to cellular lipid levels .

- Enzyme Substrate: Acts as a substrate for various enzymes involved in lipid metabolism, including acyl-CoA dehydrogenases and fatty acid synthases .

Decanoyl-CoA belongs to a broader class of acyl-CoAs. Here are some similar compounds along with a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Octanoyl-CoA | Shorter carbon chain; primarily involved in energy production. | |

| Dodecanoyl-CoA | Longer carbon chain; more significant role in membrane lipid synthesis. | |

| Hexadecanoyl-CoA | Even longer chain; involved in complex lipid assembly and signaling. |

Decanoyl-CoA's medium-chain length allows it to participate effectively in both energy production and biosynthetic pathways, making it unique among its counterparts.

Prokaryotic fatty acid biosynthesis employs a Type II or dissociated fatty acid synthesis system, exemplified by the extensively studied Escherichia coli model [1]. In these systems, decanoyl-coenzyme A serves as a critical intermediate in the complex metabolic network governing both saturated and unsaturated fatty acid production. The biosynthetic pathway utilizes individual enzymes rather than the integrated multifunctional complexes found in eukaryotes [1] [2].

The initial formation of decanoyl-coenzyme A in prokaryotic systems occurs through the iterative fatty acid synthesis cycle, beginning with acetyl-coenzyme A and malonyl-acyl carrier protein condensation catalyzed by 3-ketoacyl-acyl carrier protein synthase III (FabH) [1] [3]. The growing fatty acid chain undergoes sequential rounds of elongation, with each cycle adding two carbon units through the coordinated action of condensing enzymes, reductases, and dehydratases [4] [2].

A unique feature of prokaryotic systems is the branch point that occurs at the decanoyl level, specifically involving β-hydroxydecanoyl-acyl carrier protein as a key intermediate [2] [3]. The enzyme β-hydroxydecanoyl-thioester dehydratase catalyzes the critical dehydration reaction that determines the fate of the growing fatty acid chain [2]. This enzyme exhibits dual functionality, capable of producing both α,β-decenoyl-acyl carrier protein for saturated fatty acid synthesis and β,γ-decenoyl-acyl carrier protein for unsaturated fatty acid biosynthesis [2] [3].

In Escherichia coli, the FabA enzyme (β-hydroxydecanoyl-acyl carrier protein dehydratase) plays an essential role in unsaturated fatty acid synthesis by catalyzing the isomerization of α,β-decenoyl-acyl carrier protein to cis-3-decenoyl-acyl carrier protein [1] [5]. This isomerization reaction is crucial for the production of monounsaturated fatty acids, which comprise 70-80% of the total fatty acids synthesized in E. coli under normal growth conditions [2]. The cis-3-decenoyl intermediate is subsequently elongated by FabB (3-ketoacyl-acyl carrier protein synthase I) to produce longer-chain unsaturated fatty acids [1] [5].

The regulation of decanoyl-coenzyme A formation in prokaryotes involves multiple enzymatic controls. The relative expression levels of FabA and FabB establish the basal ratio of unsaturated to saturated fatty acid synthesis [1]. Thermal regulation further modulates this balance, allowing bacteria to adjust membrane fluidity in response to environmental temperature changes [1].

Role in Eukaryotic Fatty Acid Metabolism Networks

Eukaryotic fatty acid metabolism demonstrates fundamental differences from prokaryotic systems in the handling of decanoyl-coenzyme A intermediates. The primary distinction lies in the utilization of Type I fatty acid synthase complexes, which consist of large multifunctional polypeptides containing all enzymatic activities required for fatty acid biosynthesis [6] [7] [8].

In mammalian systems, decanoyl-coenzyme A functions as an intermediate in the fatty acid synthase complex during the synthesis of palmitic acid [7] [8]. The fatty acid synthase operates as a molecular assembly line, with the growing acyl chain remaining enzyme-bound throughout the elongation process [7]. The decanoyl intermediate is processed through sequential reduction, dehydration, and further elongation cycles until the final 16-carbon palmitic acid product is released by the thioesterase domain [7] [8].

Mitochondrial fatty acid metabolism in eukaryotes primarily involves the β-oxidation of decanoyl-coenzyme A rather than its synthesis. The mitochondrial β-oxidation pathway utilizes decanoyl-coenzyme A as a substrate for medium-chain acyl-coenzyme A dehydrogenase, which catalyzes the initial dehydrogenation step to produce trans-2-decenoyl-coenzyme A [9] [10] [11]. This reaction represents the rate-limiting step in the β-oxidation of medium-chain fatty acids and is coupled to the mitochondrial respiratory chain through electron-transferring flavoprotein [11] [12].

The transport of decanoyl-coenzyme A across mitochondrial membranes requires the carnitine shuttle system [13] [14]. Carnitine palmitoyltransferase 1, located on the outer mitochondrial membrane, catalyzes the formation of decanoylcarnitine from decanoyl-coenzyme A and carnitine [13]. The resulting acylcarnitine is transported across the inner mitochondrial membrane by carnitine-acylcarnitine translocase, followed by reconversion to decanoyl-coenzyme A by carnitine palmitoyltransferase 2 in the mitochondrial matrix [13] [14].

Peroxisomal metabolism in eukaryotes provides an alternative pathway for decanoyl-coenzyme A oxidation, particularly important for very long-chain and branched fatty acids [15] [16]. Peroxisomal β-oxidation utilizes different enzymes than the mitochondrial system, including acyl-coenzyme A oxidases that directly transfer electrons to oxygen, producing hydrogen peroxide rather than reducing equivalents for the respiratory chain [15] [16].

Beta-Oxidation Pathway: Catalytic Conversion to Octanoyl-Coenzyme A

The β-oxidation pathway represents the primary catabolic route for decanoyl-coenzyme A in both prokaryotic and eukaryotic systems. The conversion of decanoyl-coenzyme A to octanoyl-coenzyme A follows a conserved four-step enzymatic sequence that removes one acetyl-coenzyme A unit while shortening the fatty acid chain by two carbon atoms [9] [10].

The initial step involves the dehydrogenation of decanoyl-coenzyme A catalyzed by medium-chain acyl-coenzyme A dehydrogenase in mitochondria [10] [11]. This flavin adenine dinucleotide-dependent enzyme introduces a trans double bond between the α and β carbons, producing trans-2-decenoyl-coenzyme A [10] [11]. The reaction mechanism involves the abstraction of the α-hydrogen as a proton by the catalytic glutamate residue (Glu376) and the transfer of the β-hydrogen as a hydride to the flavin N5 position [17] [12].

The second step is catalyzed by enoyl-coenzyme A hydratase (crotonase), which adds water across the double bond to form 3-hydroxydecanoyl-coenzyme A [9] [10]. This enzyme exhibits broad substrate specificity and can accommodate various chain lengths and structural modifications [9]. The hydration reaction follows Markovnikov addition rules, positioning the hydroxyl group on the β-carbon [9] [10].

The third step involves the oxidation of 3-hydroxydecanoyl-coenzyme A by 3-hydroxyacyl-coenzyme A dehydrogenase, producing 3-ketodecanoyl-coenzyme A and nicotinamide adenine dinucleotide [9] [10] [18]. This enzyme, also known as short-chain 3-hydroxyacyl-coenzyme A dehydrogenase, actually exhibits broad substrate specificity despite its nomenclature [9] [10]. The reaction is stereospecific for the L-isomer of the 3-hydroxyacyl substrate [18].

The final step is the thiolytic cleavage catalyzed by 3-ketoacyl-coenzyme A thiolase, which cleaves the bond between the α-carbon and the ketone group [9] [10]. This reaction produces octanoyl-coenzyme A and acetyl-coenzyme A, with the latter serving as a substrate for the tricarboxylic acid cycle or ketone body synthesis [9] [10]. The thiolase reaction requires free coenzyme A as a cosubstrate and proceeds through a ping-pong mechanism [9].

In human metabolism, the β-oxidation of decanoyl-coenzyme A occurs primarily in mitochondria, with some contribution from peroxisomes [9] [16]. The mitochondrial pathway is regulated by the availability of carnitine for transport and by the inhibitory effect of malonyl-coenzyme A on carnitine palmitoyltransferase 1 [13] [19]. Pathological conditions affecting any of the β-oxidation enzymes can lead to the accumulation of decanoyl-coenzyme A and related metabolites, resulting in metabolic disorders [20] [21].

Substrate Specificity of Acyl-Coenzyme A Dehydrogenases

Acyl-coenzyme A dehydrogenases constitute a family of flavoproteins that exhibit distinct substrate specificities based on the length of the fatty acid chain [22] [23] [17]. The classification of these enzymes into short-chain, medium-chain, long-chain, and very long-chain categories reflects their optimal substrate preferences and structural adaptations for accommodating different chain lengths [22] [23].

Medium-chain acyl-coenzyme A dehydrogenase represents the primary enzyme responsible for decanoyl-coenzyme A oxidation [11] [12]. The pig liver enzyme demonstrates optimal activity with fatty acyl-coenzyme A substrates containing 8 to 12 carbon atoms, with decanoyl-coenzyme A falling within this preferred range [11]. Human medium-chain acyl-coenzyme A dehydrogenase exhibits slightly broader specificity, accepting substrates with chain lengths between 4 and 16 carbons while maintaining highest activity with medium-chain substrates [11].

The substrate binding cavity of medium-chain acyl-coenzyme A dehydrogenase measures approximately 12 Å in length, which accommodates the optimal chain length for decanoyl-coenzyme A [23] [24]. The enzyme architecture includes specific amino acid residues that define the binding pocket dimensions and determine substrate selectivity [25] [23]. Glutamine 95 and glutamate 99 limit the length of the substrate binding cavity, preventing longer chain substrates from achieving optimal positioning [24].

Kinetic analysis of medium-chain acyl-coenzyme A dehydrogenase reveals complex behavior with decanoyl-coenzyme A substrate [19]. The enzyme exhibits positive cooperativity with Hill coefficients ranging from 1.5 to 2.0, depending on the assay conditions and mitochondrial preparation [19]. The apparent Km value for decanoyl-coenzyme A in carnitine palmitoyltransferase assays is approximately 3 μM, indicating high affinity binding [19].

Long-chain acyl-coenzyme A dehydrogenase shows limited activity with decanoyl-coenzyme A due to suboptimal chain length [26] [25]. This enzyme preferentially oxidizes fatty acyl-coenzyme A substrates with 12 to 18 carbons, with decanoyl-coenzyme A representing a marginal substrate [26]. However, long-chain acyl-coenzyme A dehydrogenase can metabolize certain modified decanoyl derivatives, such as 4-cis-decenoyl-coenzyme A, albeit at reduced rates compared to medium-chain acyl-coenzyme A dehydrogenase [26].

General acyl-coenzyme A dehydrogenase, found in some bacterial systems, exhibits broader substrate specificity than its mammalian counterparts [26] [23]. This enzyme can efficiently oxidize decanoyl-coenzyme A and shows remarkable tolerance for substrate modifications, including unsaturation at the 4-position [26]. The broader specificity results from structural differences in the active site architecture that allow accommodation of diverse substrate structures [23] [24].

Very long-chain acyl-coenzyme A dehydrogenase demonstrates minimal activity with decanoyl-coenzyme A due to the significant mismatch between substrate chain length and enzyme optimization [25] [23]. The substrate binding cavity of this enzyme extends to 24 Å, designed to accommodate fatty acids with 16 or more carbon atoms [23] [24]. Decanoyl-coenzyme A binding to very long-chain acyl-coenzyme A dehydrogenase results in poor substrate positioning and inefficient catalysis [25] [23].

The substrate specificity patterns of acyl-coenzyme A dehydrogenases reflect evolutionary adaptations to distinct metabolic roles [22] [23]. Medium-chain acyl-coenzyme A dehydrogenase has evolved optimal binding and catalytic parameters for decanoyl-coenzyme A and related medium-chain substrates, ensuring efficient energy extraction from dietary and stored lipids [11] [12]. Deficiencies in medium-chain acyl-coenzyme A dehydrogenase result in impaired decanoyl-coenzyme A oxidation and characteristic metabolic abnormalities, including hypoglycemia and dicarboxylic aciduria [20] [21].

High Performance Liquid Chromatography Applications

High Performance Liquid Chromatography represents the foundational analytical approach for decanoyl-coenzyme A separation and quantification. The chromatographic separation of decanoyl-coenzyme A relies primarily on reversed-phase methodologies utilizing octadecylsilane columns. The retention behavior of decanoyl-coenzyme A follows predictable patterns based on its amphiphilic structure, with the hydrophobic decanoyl chain contributing significantly to column retention while the hydrophilic coenzyme A moiety influences peak shape and separation efficiency.

Optimization of mobile phase conditions requires careful consideration of pH, ionic strength, and organic modifier composition. Potassium phosphate buffer systems at pH 4.0 combined with methanol gradients provide excellent separation of decanoyl-coenzyme A from other acyl-coenzyme A species. The addition of thiodiglycol as a mobile phase modifier at concentrations of 0.05% volume per volume enhances peak symmetry and reduces tailing effects commonly observed with phosphorylated organic compounds.

Ion-pair chromatography represents an alternative approach for challenging separations involving coenzyme A thioesters. The incorporation of ion-pairing reagents such as tetrabutylammonium phosphate facilitates improved retention and selectivity for decanoyl-coenzyme A analysis. This methodology proves particularly advantageous when analyzing complex biological matrices containing multiple acyl-coenzyme A species with similar retention characteristics.

Gas Chromatography-Mass Spectrometry Methodologies

Gas Chromatography-Mass Spectrometry analysis of decanoyl-coenzyme A requires chemical derivatization due to the non-volatile nature of the intact molecule. The aminolysis reaction with glycine converts decanoyl-coenzyme A to N-decanoylglycine, which undergoes subsequent esterification with pentafluorobenzyl bromide to yield volatile derivatives suitable for gas chromatographic separation.

The derivatization protocol provides exceptional selectivity, demonstrating greater than 100-fold discrimination against oxygen esters and effectively eliminating interference from free fatty acid contaminants. Detection limits for derivatized decanoyl-coenzyme A reach 300 femtomoles using negative ion chemical ionization mass spectrometry. The fragmentation patterns of pentafluorobenzyl N-decanoylglycinate derivatives produce characteristic molecular ions and diagnostic fragment ions that enable unambiguous identification.

Capillary column selection critically influences separation efficiency for derivatized decanoyl-coenzyme A analysis. Stationary phases with moderate polarity, such as 5% phenyl-95% methylpolysiloxane, provide optimal resolution for medium-chain acyl-coenzyme A derivatives. Temperature programming from 150°C to 280°C at rates of 10°C per minute achieves baseline separation of C6 through C16 acyl-coenzyme A derivatives within 20 minutes.

Advanced Liquid Chromatography Approaches

Ultra High Performance Liquid Chromatography coupled with high-resolution mass spectrometry extends the analytical capabilities for decanoyl-coenzyme A characterization. Two-dimensional liquid chromatography systems incorporate orthogonal separation mechanisms, combining reversed-phase and hydrophilic interaction liquid chromatography to achieve comprehensive coverage of short-, medium-, and long-chain acyl-coenzyme A species.

The first dimension employs hydrophilic interaction liquid chromatography for initial fractionation based on polarity differences, while the second dimension utilizes reversed-phase chromatography for final separation according to hydrophobic interactions. This approach enables the detection of 90 acyl-coenzyme A species from liver extracts, including 21 acyl-dephospho-coenzyme A variants.

Hydrophilic interaction liquid chromatography proves essential for analyzing very short-chain acyl-coenzyme A species that exhibit poor retention on conventional reversed-phase columns. Zwitterionic stationary phases provide excellent separation of acetyl-coenzyme A through hexanoyl-coenzyme A, while C18 reversed-phase columns handle medium- and long-chain species more effectively.

Isotopic Labeling Strategies for Metabolic Tracing

Stable Isotope Labeling by Essential nutrients in Cell Culture Methodology

Stable Isotope Labeling by Essential nutrients in Cell Culture methodology enables the biosynthetic generation of isotopically labeled decanoyl-coenzyme A for metabolic tracing applications. This approach exploits the essential requirement for pantothenic acid in coenzyme A biosynthesis by replacing unlabeled pantothenate with [13C3,15N1]-pantothenate in cell culture media.

The incorporation efficiency of [13C3,15N1]-pantothenate into decanoyl-coenzyme A exceeds 99% after three passages of mammalian cells in modified culture conditions. Charcoal-dextran-stripped fetal bovine serum demonstrates superior performance compared to dialyzed or undialyzed serum due to reduced contamination with unlabeled pantothenate. The method produces stable isotope-labeled internal standards suitable for liquid chromatography multiple reaction monitoring mass spectrometry quantification.

Yeast-based Stable Isotope Labeling by Essential nutrients in Cell Culture systems offer enhanced efficiency and consistency compared to mammalian cell approaches. Pan6-deficient yeast strains demonstrate stringent dependence on exogenous pantothenate, enabling near-complete incorporation of isotopic labels. The defined culture conditions for yeast eliminate variables associated with serum components and provide reproducible labeling yields.

Direct Chemical Synthesis Approaches

Chemical synthesis of isotopically labeled decanoyl-coenzyme A provides precise control over label placement and incorporation efficiency. The preparation of 2,2-[2H2]-decanoyl-coenzyme A utilizes malonate chemistry with subsequent deuterium exchange and decarboxylation reactions. Diethyl malonate undergoes alkylation with 1-bromooctane followed by treatment with deuterium chloride in deuterium oxide to achieve α-position labeling.

Carbon-13 labeling strategies employ [13C]-malonate precursors or direct incorporation of [13C]-decanoic acid into coenzyme A esters. The coupling reaction with coenzyme A utilizes ethyl chloroformate activation to form the thioester bond with high efficiency. Purification by High Performance Liquid Chromatography yields labeled products with purities exceeding 95%.

Metabolic Flux Analysis Applications

Isotopic labeling of decanoyl-coenzyme A enables detailed investigation of fatty acid metabolism and β-oxidation pathways. Carbon-13 incorporation patterns reveal the stepwise degradation of medium-chain fatty acids through sequential β-oxidation cycles. The analysis of labeling patterns in downstream metabolites provides quantitative information about flux rates and pathway regulation.

Time-course studies with labeled decanoyl-coenzyme A demonstrate the kinetics of metabolic transformations and identify rate-limiting steps in β-oxidation. The combination with computational flux modeling enables the determination of intracellular metabolic fluxes and their response to physiological perturbations. Correction for natural isotope abundance proves essential for accurate quantification of labeling patterns.

Multiple tracer experiments employing different isotopic labels provide enhanced pathway resolution and reduce the impact of metabolic compartmentalization. The simultaneous use of [13C]-glucose and [2H]-labeled fatty acids enables the discrimination of de novo lipogenesis from dietary fatty acid oxidation. These approaches prove particularly valuable for studying metabolic diseases and therapeutic interventions targeting fatty acid metabolism.

Enzymatic Assays and Kinetic Parameter Determination

Medium-Chain Acyl-coenzyme A Dehydrogenase Kinetics

Medium-chain acyl-coenzyme A dehydrogenase represents the primary enzyme responsible for the initial dehydrogenation of decanoyl-coenzyme A in β-oxidation pathways. The enzyme demonstrates optimal activity with substrates containing 6 to 12 carbon atoms, with decanoyl-coenzyme A serving as an excellent substrate. Kinetic studies reveal apparent Michaelis constant values ranging from 3 to 15 micromolar for decanoyl-coenzyme A, indicating high substrate affinity.

Spectrophotometric assays monitor the formation of trans-2-decenoyl-coenzyme A at 340 nanometers, exploiting the characteristic absorption of the α,β-unsaturated product. Alternative detection methods employ artificial electron acceptors such as phenazine methosulfate or ferricenium hexafluorophosphate. The specific assay utilizing 3-phenylpropionyl-coenzyme A as substrate provides selectivity for medium-chain acyl-coenzyme A dehydrogenase over other chain-length-specific isozymes.

The kinetic mechanism of medium-chain acyl-coenzyme A dehydrogenase follows a complex sequence involving multiple intermediates. The reductive half-reaction includes encounter complex formation, substrate rearrangement, and flavin reduction steps. Deuterium isotope effects and pH-rate profiles reveal that α-hydrogen abstraction occurs with a lowered substrate pKa value of approximately 8, facilitated by specific enzyme-substrate interactions.

Acyl-coenzyme A Oxidase Characterization

Acyl-coenzyme A oxidase catalyzes the direct oxidation of decanoyl-coenzyme A using molecular oxygen as the electron acceptor. The enzyme demonstrates substrate specificity for medium-chain fatty acyl-coenzyme A species with optimal activity toward C10-C14 substrates. Kinetic parameters reveal apparent Michaelis constant values between 2 and 10 micromolar for decanoyl-coenzyme A.

The reaction produces trans-2-decenoyl-coenzyme A and hydrogen peroxide as products, distinguishing it from the dehydrogenase reaction that requires flavin adenine dinucleotide reduction. Coupled enzyme assays monitor hydrogen peroxide formation using horseradish peroxidase and chromogenic substrates. The pH optimum ranges from 8.3 to 8.6, reflecting the peroxisomal environment where β-oxidation occurs.

Flavin adenine dinucleotide cofactor requirements necessitate careful assay conditions to maintain enzyme activity. Removal of loosely bound flavin adenine dinucleotide by gel filtration markedly reduces activity, which can be restored upon cofactor readdition. The enzyme exhibits a peroxisomal subcellular localization and demonstrates no activity with free decanoic acid, confirming its specificity for coenzyme A thioesters.

Kinetic Parameter Determination Methodologies

Accurate determination of kinetic parameters requires careful consideration of substrate purity, enzyme stability, and assay conditions. Initial velocity measurements must account for the rapid equilibrium assumptions of Michaelis-Menten kinetics. Product inhibition studies reveal the kinetic mechanism and identify potential regulatory interactions.

Temperature and pH optimization prove critical for obtaining reliable kinetic data. Most acyl-coenzyme A-metabolizing enzymes demonstrate optimal activity at physiological pH values between 7.0 and 8.0. Temperature coefficients typically show maximal activity around 37°C for mammalian enzymes, with significant activity loss at elevated temperatures.

Substrate specificity studies employ systematic variation of acyl chain length and degree of unsaturation. Hill coefficients greater than unity indicate cooperative binding or allosteric regulation. Competitive inhibition experiments with coenzyme A and related nucleotides provide insight into binding site organization and catalytic mechanisms.

Structural Elucidation via X-ray Crystallography

Protein-Ligand Complex Formation

X-ray crystallographic studies of decanoyl-coenzyme A complexes provide detailed structural information about enzyme-substrate interactions and binding site architecture. The crystallization of protein-ligand complexes requires optimization of buffer conditions, precipitant concentration, and temperature to achieve diffraction-quality crystals. Co-crystallization approaches with decanoyl-coenzyme A often yield superior results compared to soaking experiments due to the dynamic nature of the thioester bond.

The crystal structure of acyltransferase in complex with decanoyl-coenzyme A reveals the detailed binding mode of the substrate within the active site. The decanoyl chain occupies a hydrophobic tunnel that accommodates medium-chain fatty acyl groups. The coenzyme A moiety interacts with conserved residues through hydrogen bonding and electrostatic interactions. Resolution limits of 2.1 Ångströms enable accurate modeling of side chain conformations and water molecule positions.

Structural comparisons between ligand-bound and apo-enzyme forms reveal conformational changes induced by substrate binding. Domain movements of up to 4.5 Ångströms occur upon decanoyl-coenzyme A binding, facilitating proper substrate positioning and catalytic residue alignment. These conformational changes provide mechanistic insights into the catalytic cycle and substrate specificity determinants.

Coenzyme A Binding Site Architecture

The coenzyme A binding site demonstrates a characteristic architecture consisting of a nucleotide binding pocket and a pantetheine tunnel. The adenosine nucleotide portion of coenzyme A interacts primarily with the protein surface through base-specific contacts and phosphate coordination. The pantetheine arm extends into a tunnel that connects the surface-exposed nucleotide site with the buried active site.

Crystal structures reveal that the pantetheine tunnel is formed by loops from both the amino-terminal and carboxy-terminal domains. A conserved glycine residue located on the hinge region between domains proves essential for conformational flexibility during the catalytic cycle. Site-directed mutagenesis of this glycine to leucine specifically compromises thioester formation while maintaining adenylation activity.

The binding mode of the coenzyme A nucleotide varies among different enzyme families. Acetyl-coenzyme A synthetase and related adenylate-forming enzymes position the nucleotide primarily through interactions with the amino-terminal domain. In contrast, other enzyme families demonstrate predominant carboxy-terminal domain interactions. These differences reflect the diverse evolutionary origins and catalytic mechanisms of coenzyme A-utilizing enzymes.

Structural Basis of Substrate Specificity

The acyl-binding pocket dimensions and chemical environment determine the substrate chain-length specificity observed for different enzymes. Medium-chain acyl-coenzyme A dehydrogenase accommodates substrates with 6 to 12 carbon atoms through a binding site with moderate hydrophobicity. The free energy of binding increases linearly with hydrocarbon chain length at a rate of 390 calories per methylene group.

Crystallographic analysis reveals that substrate specificity is not solely determined by the length of the hydrocarbon binding pocket. Instead, the observed specificity results from optimal positioning of catalytic residues relative to the substrate α-carbon and β-carbon atoms. Longer chain substrates may bind but fail to achieve proper alignment for efficient catalysis.

Structural studies of enzyme-inhibitor complexes provide additional insights into the catalytic mechanism. The binding of trans-3-octenoyl-coenzyme A to medium-chain acyl-coenzyme A dehydrogenase produces an intense charge-transfer complex with absorption maximum at 820 nanometers. This interaction represents the formation of a carbanion intermediate that models the transition state for the dehydrogenation reaction.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Use Classification

Dates

2. Lai, J.C., Lian, B.B., Zhai, S., et al. Brain mitochondrial citrate synthase and glutamate dehydrogenase: Differential inhibition by fatty acyl coenzyme A derivatives. Metab. Brain Dis. 9(2), 143-152 (1994).

3. DiRusso, C.C., Heimert, T.L., and Metzger, A.K. Characterization of FadR, a global transcriptional regulator of fatty acid metabolism in Escherichia coli. Interaction with the fadB promoter is prevented by long chain fatty acyl coenzyme A. J. Biol. Chem. 267(12), 8685-8691 (1992).

4. Ren, Y., and Schulz, H. Metabolic functions of the two pathways of oleate β-oxidation double bond metabolism during the β-oxidation of oleic acid in rat heart mitochondria. J. Biol. Chem. 278(1), 111-116 (2003).